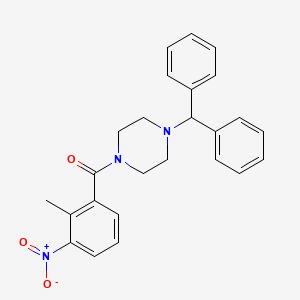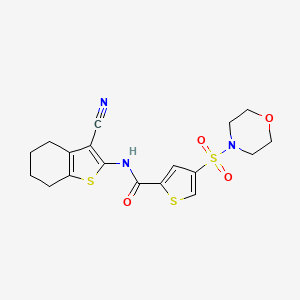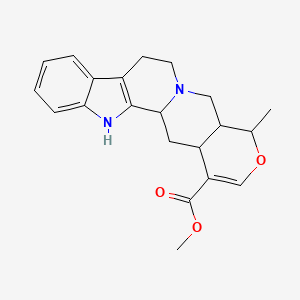
1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine, also known as DPA-NMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine involves its binding to specific neurotransmitter receptors in the brain, including the dopamine and serotonin receptors. This binding leads to the activation or inhibition of these receptors, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors it binds to and the concentration used. Some of the reported effects include changes in dopamine and serotonin release, alterations in neuronal excitability, and modulation of synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine in lab experiments is its high selectivity and potency for specific neurotransmitter receptors. This allows for precise and targeted manipulation of neuronal function. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the reliability of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine. One area of interest is the development of more selective and potent analogs of this compound for use in neuroscience research and potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on neuronal function. Finally, there is a need for more comprehensive studies on the potential toxicity and side effects of this compound to ensure its safety for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields. Its synthesis method is efficient and reliable, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in neuroscience and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine involves the reaction of diphenylmethylamine with 2-methyl-3-nitrobenzoyl chloride, followed by the reaction of the resulting product with piperazine. The final compound is obtained through purification and isolation procedures. This synthesis method has been reported in several research studies and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of neuroscience, where it has been used as a tool to study the function of neurotransmitter receptors in the brain. It has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-19-22(13-8-14-23(19)28(30)31)25(29)27-17-15-26(16-18-27)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,24H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSGLDGCKFZOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)



![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)

![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)
